5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely recognized for their diverse biological activities. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
The synthesis of 5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves several steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly used to construct the quinoline ring system.
Displacement of Halogen Atoms: Halogen atoms in the quinoline ring can be displaced by nucleophiles to introduce various functional groups.
Direct Fluorination: Direct fluorination of quinoline derivatives can be achieved using fluorinating agents such as Selectfluor.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. The use of catalysts and green chemistry principles is also explored to make the process more sustainable .
Chemical Reactions Analysis
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions:
Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in DNA replication and repair, leading to the death of bacterial and cancer cells.
Disruption of Cellular Processes: It interferes with cellular processes such as protein synthesis and cell division.
The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid can be compared with other fluorinated quinoline derivatives:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
The unique combination of chlorine and fluorine atoms in this compound provides it with distinct biological activities and chemical properties that set it apart from other quinoline derivatives .
Properties
Molecular Formula |
C10H5ClFNO3 |
---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
BRHCWUJJVACYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC=C(C2=O)C(=O)O)Cl |
Origin of Product |
United States |
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